4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
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Overview
Description
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-methylpiperidine with 2-nitro-4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted piperidines, and various functionalized aromatic compounds .
Scientific Research Applications
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
2-Nitro-4-trifluoromethylbenzoic acid: Contains the same nitro and trifluoromethyl groups but lacks the piperidine ring.
Uniqueness
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its piperidine ring and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-9-4-6-17(7-5-9)11-3-2-10(13(14,15)16)8-12(11)18(19)20/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFZZJFHJXBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650199 |
Source
|
Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392237-31-9 |
Source
|
Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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